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Compound of Interest

Compound Name: (-)-Neoisomenthol

Cat. No.: B3416159

Spectroscopic Data of (-)-Neoisomenthol: A
Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (-)-
Neoisomenthol, a naturally occurring monoterpenoid. The information presented herein is
crucial for the identification, characterization, and quality control of this compound in research
and drug development settings. While data for the specific (-)-enantiomer is limited in publicly
accessible databases, this guide consolidates available spectroscopic information for
neoisomenthol and its diastereomers, offering valuable insights for researchers.

Spectroscopic Data Summary

The following tables summarize the available Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data for neocisomenthol. It is important to note that some of
the NMR data presented is for neoisomenthol as a racemate or for its (+)-enantiomer, which is
expected to have identical NMR and IR spectra to the (-)-enantiomer, with the exception of
chiroptical measurements.

Table 1: *H NMR Spectroscopic Data of Neomenthol
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Note: Data for the closely related diastereomer (+)-Neomenthol is provided here as a reference

due to the limited availability of detailed *H NMR data specifically for (-)-Neoisomenthol. The

chemical shifts and coupling constants will differ between diastereomers.

Y- Chemical Shift () Multiplicity Coupling Constant
ppm (J) Hz

H-1 4.105 t 2.8
H-2 1.836 m

H-3ax 1.269 m

H-3eq 1.693 m

H-4 1.525 m

H-5ax 1.088 m

H-5eq 1.836 m

H-6ax 1.269 m

H-6eq 1.693 m

H-7 1.693 m

CHs-8 0.921 d 6.5
CHs-9 0.873 d 7.0
CHs-10 0.958 d 6.5

Table 2: 13C NMR Spectroscopic Data of Neomenthol and Neoisomenthol[1][2]
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T (+)-Neomenthol in CDCIs Neoisomenthol
(d) ppm[2] (Calculated) (d) ppm[1]
C-1 (CHOH) 67.57 65.7
C-2 (CH) 47.88 51.1
C-3 (CH2) 24.09 36.0
C-4 (CH) 34.99 31.9
C-5 (CH2) 29.05 34.9
C-6 (CH2) 42.50 44.8
C-7 (CH-isopropyl) 25.72 25.8
C-8 (CHs-isopropyl) 20.64 21.3
C-9 (CHs-isopropyl) 21.10 22.3
C-10 (CHs) 22.28 22.7

Table 3: IR Spectroscopic Data of (-)-Neoisomenthol

Wavenumber (cm~?) Intensity Assignment

O-H stretch (hydrogen-

~3300-3400 Strong, Broad

bonded)
~2955, 2925, 2870 Strong C-H stretch (alkane)
~1455 Medium C-H bend (CH2)
~1370 Medium C-H bend (CHs)

C-O stretch (secondary
~1045 Strong

alcohol)

Table 4: Mass Spectrometry (GC-MS) Data of Neoisomenthol[3][4]
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miz Relative Intensity (%) Possible Fragment
156 <5 [M]* (Molecular lon)
141 ~10 [M-CHs]*

138 ~5 [M-H20]*

123 ~20 [M-H20-CHs]*

95 ~60 [C7H11]*

81 ~70 [CeHo]*

71 100 [CsHa11]* (Base Peak)
55 ~50 [CaH7]*

43 ~40 [CsH]*

Experimental Protocols

The following sections detail generalized experimental methodologies for obtaining the
spectroscopic data presented above. These protocols can be adapted for the specific
instrumentation and sample requirements of a given laboratory.

Objective: To obtain *H and 3C NMR spectra for structural elucidation and confirmation.
Methodology:
e Sample Preparation:

o Accurately weigh approximately 5-10 mg of (-)-Neoisomenthol.

o Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-
d, CDCIs) in a clean, dry 5 mm NMR tube.

o Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

e Instrument Parameters (Example for a 400 MHz spectrometer):
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IH NMR:

Spectrometer Frequency: 400 MHz

Pulse Program: Standard single-pulse (zg30)

Acquisition Time: ~3-4 seconds

Relaxation Delay: 1-2 seconds

Number of Scans: 16-64 (depending on sample concentration)

Spectral Width: -2 to 12 ppm

1B3C NMR:

Spectrometer Frequency: 100 MHz

Pulse Program: Proton-decoupled single-pulse (zgpg30)
Acquisition Time: ~1-2 seconds

Relaxation Delay: 2-5 seconds

Number of Scans: 1024-4096 (or more, as 13C is less sensitive)

Spectral Width: -10 to 220 ppm

» Data Processing:

o

[¢]

o

[e]

o

Apply Fourier transformation to the acquired Free Induction Decay (FID).
Phase correct the spectrum.

Calibrate the chemical shift scale to the TMS signal (0.00 ppm).
Integrate the signals in the *H NMR spectrum.

Analyze the chemical shifts, coupling constants, and multiplicities to assign the structure.
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Objective: To identify the functional groups present in (-)-Neoisomenthol.
Methodology:
o Sample Preparation (Attenuated Total Reflectance - ATR):

o Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable
solvent (e.g., isopropanol) and allowing it to dry completely.

o Place a small drop of liquid (-)-Neoisomenthol or a few milligrams of the solid sample
directly onto the center of the ATR crystal.

o Apply pressure using the instrument's pressure clamp to ensure good contact between the
sample and the crystal.

¢ |Instrument Parameters:

[e]

Scan Range: 4000-400 cm~—?

Resolution: 4 cm™—1

(¢]

[¢]

Number of Scans: 16-32

[¢]

Background: A background spectrum of the clean, empty ATR crystal should be collected
prior to sample analysis.

» Data Processing:

o The instrument software will automatically ratio the sample spectrum against the
background spectrum to generate the absorbance or transmittance spectrum.

o lIdentify the characteristic absorption bands and assign them to the corresponding
functional groups (e.g., O-H, C-H, C-0O).

Objective: To determine the molecular weight and fragmentation pattern of (-)-Neoisomenthol.

Methodology:
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e Sample Preparation:

o Prepare a dilute solution of (-)-Neoisomenthol (e.g., 1 mg/mL) in a volatile organic
solvent such as hexane or dichloromethane.

e GC-MS Parameters (Example):

o Gas Chromatograph:

Injection Volume: 1 pL

Injector Temperature: 250 °C

Split Ratio: 50:1

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

Column: A nonpolar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 pm).

Oven Temperature Program:

» [nitial temperature: 60 °C, hold for 2 minutes.

» Ramp: Increase to 240 °C at a rate of 5 °C/min.

= Final hold: Hold at 240 °C for 5 minutes.

o Mass Spectrometer:

lonization Mode: Electron lonization (EI)

lonization Energy: 70 eV

Mass Range: 40-400 amu

lon Source Temperature: 230 °C

Quadrupole Temperature: 150 °C
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» Data Processing:

Identify the peak corresponding to (-)-Neoisomenthol in the total ion chromatogram (TIC).

o

[¢]

Extract the mass spectrum for that peak.

[¢]

Identify the molecular ion peak and the major fragment ions.

Compare the obtained mass spectrum with library spectra (e.g., NIST, Wiley) for

[e]

confirmation.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like (-)-Neoisomenthol.
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Caption: General workflow for the spectroscopic analysis of (-)-Neoisomenthol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [spectroscopic data of (-)-Neoisomenthol including NMR,
IR, and MS]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3416159#spectroscopic-data-of-necisomenthol-
including-nmr-ir-and-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt
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